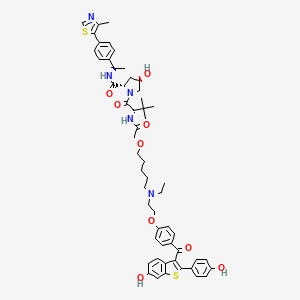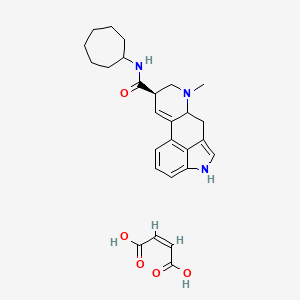
FC-11 (FAK degrader)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FC-11 is a highly potent focal adhesion kinase (FAK) PROTAC® Degrader . It is composed of the FAK inhibitor PF 562217 joined by a linker to the cereblon-binding ligand Pomalidomide . The effects of FC-11 are reversible upon compound wash out .
Synthesis Analysis
FC-11 is composed of the FAK inhibitor PF 562217 joined by a linker to the cereblon-binding ligand Pomalidomide . FC-11 degrades FAK in various cells .Molecular Structure Analysis
The molecular weight of FC-11 is 949.91 . Its chemical formula is C41H42F3N13O9S . The exact mass is 949.29 .Chemical Reactions Analysis
FC-11 is a hetero-bifunctional small molecule, which can drive E3 ubiquitin ligase to bind with the target protein, resulting in ubiquitination of the target protein and consequent proteasome-mediated degradation .Physical And Chemical Properties Analysis
The elemental analysis of FC-11 is as follows: C, 51.84; H, 4.46; F, 6.00; N, 19.17; O, 15.16; S, 3.38 .Wissenschaftliche Forschungsanwendungen
Role of FAK in Cancer Progression and Therapy
Focal Adhesion Kinase (FAK) is significantly overexpressed in cancer cells and is pivotal in the progression of tumors to a malignant phenotype. Beyond its conventional role as a cytoplasmic kinase downstream of integrin and growth factor receptor signaling, FAK's activities in the nucleus have been highlighted. Nuclear FAK can promote p53 degradation through ubiquitination, fostering cancer cell growth and proliferation. Furthermore, it can regulate gene expression by binding with transcription factors and synergize with different E3 ligases to enhance the turnover of transcription factors through ubiquitination. In the tumor microenvironment, nuclear FAK influences the formation of new blood vessels, thereby affecting tumor blood supply. The application of FAK inhibitors to target nuclear FAK functions has been emphasized due to its significant roles in regulating gene expression and tumor progression (Zhou, Yi, & Tang, 2019).
FAK in Ovarian Carcinoma Therapy
In the context of ovarian carcinoma, FAK plays a crucial role in cell survival and various steps of the metastatic cascade. In vivo experiments have shown that FAK silencing using short interfering RNA (siRNA) in neutral liposomes (1,2-dioleoyl-sn-glycero-3-phosphatidylcholine, DOPC) holds considerable therapeutic potential. The in vivo administration of FAK siRNA-DOPC significantly reduced tumor weight, and when combined with docetaxel, it further decreased tumor weight across different ovarian cancer cell lines. This treatment also resulted in a reduction in microvessel density, decreased expression of vascular endothelial growth factor and matrix metalloproteinase-9, and increased apoptosis of tumor-associated endothelial cells and tumor cells. These findings suggest FAK siRNA-DOPC, especially in combination with docetaxel or platinum, as a novel and effective therapeutic approach against ovarian cancer (Halder et al., 2006).
FAK in Cardiac Hypertrophy and Dysfunction
In the realm of cardiology, FAK's role in pressure overload-induced hypertrophy has been studied. Conditional deletion of FAK from the myocardium of adult mice did not affect basal cardiac performance, myocyte viability, or myofibrillar architecture. However, it significantly attenuated the hypertrophic response to pressure overload, including the increase in left ventricular posterior wall thickness, myocyte cross-sectional area, and hypertrophy-associated induction of atrial natriuretic factor. The deletion also impaired the initial wave of extracellular signal-regulated kinase activation and cFos expression induced by adrenergic agonists and biomechanical stress. Persistent challenge in mice with myocyte-restricted FAK inactivation led to enhanced cardiac fibrosis and dysfunction compared to challenged genetic controls, highlighting the critical role of FAK in normal compensatory hypertrophic remodeling and its potential as a therapeutic target (DiMichele et al., 2006).
Safety And Hazards
Zukünftige Richtungen
The benefits of FAK degraders, especially in terms of their scaffold function, are increasingly evident, holding promising potential for future clinical exploration and breakthroughs . FC-11 could be useful as an expand tool for studying functions of FAK in biological systems and as potential therapeutic agents .
Eigenschaften
CAS-Nummer |
2271035-37-9 |
|---|---|
Produktname |
FC-11 (FAK degrader) |
Molekularformel |
C41H42F3N13O9S |
Molekulargewicht |
949.9242 |
IUPAC-Name |
1-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-N-(4-((4-(((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazole-4-carboxamide |
InChI |
InChI=1S/C41H42F3N13O9S/c1-55(67(2,63)64)35-24(5-4-14-46-35)21-47-34-28(41(42,43)44)22-48-40(52-34)50-26-10-8-25(9-11-26)49-36(59)30-23-56(54-53-30)16-18-66-20-19-65-17-15-45-29-7-3-6-27-33(29)39(62)57(38(27)61)31-12-13-32(58)51-37(31)60/h3-11,14,22-23,31,45H,12-13,15-21H2,1-2H3,(H,49,59)(H,51,58,60)(H2,47,48,50,52) |
InChI-Schlüssel |
RZKZQCHSKWKOAJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(CCOCCOCCNC2=CC=CC(C(N3C(CC4)C(NC4=O)=O)=O)=C2C3=O)N=N1)NC5=CC=C(NC6=NC=C(C(F)(F)F)C(NCC7=CC=CN=C7N(C)S(=O)(C)=O)=N6)C=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FC-11; FC 11; FC11; FC-11 (FAK degrader); |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



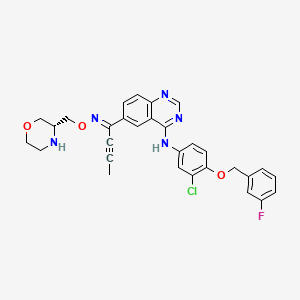
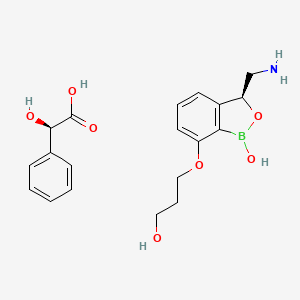
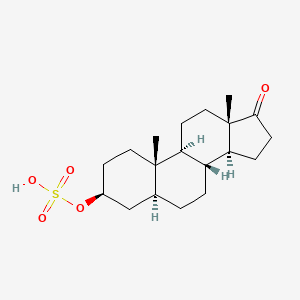
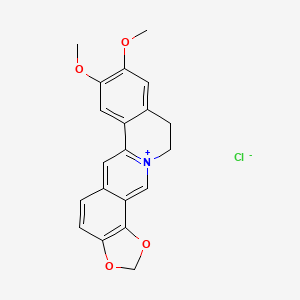
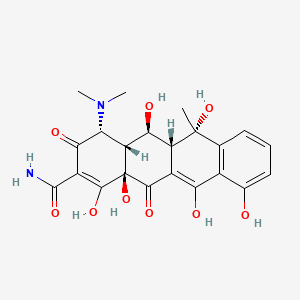
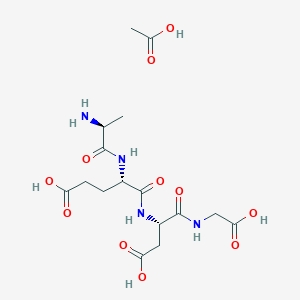
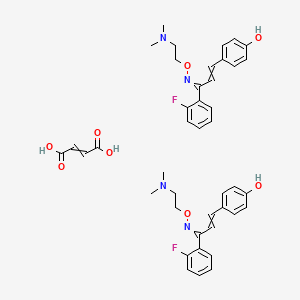
![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)
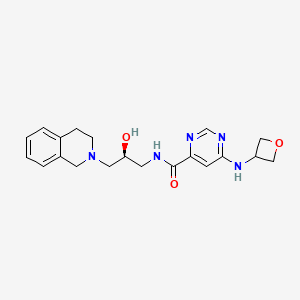
![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)
